molecular formula C12H6F6 B3143366 1,4-Bis(trifluoromethyl)naphthalene CAS No. 52331-43-8

1,4-Bis(trifluoromethyl)naphthalene

Cat. No.: B3143366
CAS No.: 52331-43-8
M. Wt: 264.17 g/mol
InChI Key: ZNVGIJXGUXKCNE-UHFFFAOYSA-N
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Description

1,4-Bis(trifluoromethyl)naphthalene is an organic compound characterized by the presence of two trifluoromethyl groups attached to the naphthalene ring at the 1 and 4 positions

Mechanism of Action

Target of Action

1,4-Bis(trifluoromethyl)naphthalene is a chemical compound used in scientific research. It has been used in the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures as emitters exhibiting thermally activated delayed fluorescence . The primary targets of this compound are the donor moieties in these architectures .

Mode of Action

The compound acts as an acceptor with hydrogen bonding sites . It interacts with its targets (the donor moieties) to form compounds with symmetrical donor–acceptor–donor architectures . These interactions result in large dihedral angles between the donor and acceptor moieties, which are close to 80° .

Biochemical Pathways

The compound affects the charge-transfer-state (1 CT) absorption, which can be accounted for by multiple 1 CTs . The magnitude of oscillatory strength increases with deviation away from the orthogonality of the dihedral angle between the donor and acceptor and the presence of in-plane bending of the two donors .

Result of Action

The result of the compound’s action is the formation of compounds exhibiting thermally activated delayed fluorescence . These compounds show very broad charge-transfer-state (1 CT) absorption . A compound based on 9,9-dimethyl-9-10-dihydroacridine was shown to be a promising cyan TADF emitter .

Action Environment

The action of this compound is influenced by environmental factors. The compound forms many weak van der Waals intramolecular bonds with the CF3 fluorine atoms and hydrogen atoms of methyl groups or the carbon and hydrogen atoms of phenyl rings . These bonds contribute to the compound’s stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(trifluoromethyl)naphthalene can be synthesized through several methods. One common approach involves the trifluoromethylation of naphthalene derivatives. This process typically employs reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI) under specific reaction conditions, such as elevated temperatures and inert atmospheres .

Industrial Production Methods

Industrial production of this compound often involves large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethylnaphthalene: Similar in structure but with methyl groups instead of trifluoromethyl groups.

    1,4-Dichloronaphthalene: Contains chlorine atoms instead of trifluoromethyl groups.

Uniqueness

1,4-Bis(trifluoromethyl)naphthalene is unique due to the presence of trifluoromethyl groups, which impart distinct electronic properties and reactivity compared to other similar compounds. These properties make it particularly valuable in applications requiring specific electronic characteristics .

Properties

IUPAC Name

1,4-bis(trifluoromethyl)naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F6/c13-11(14,15)9-5-6-10(12(16,17)18)8-4-2-1-3-7(8)9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVGIJXGUXKCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801292278
Record name 1,4-Bis(trifluoromethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52331-43-8
Record name 1,4-Bis(trifluoromethyl)naphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52331-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Bis(trifluoromethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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